3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime is a heterocyclic compound characterized by its bicyclic structure, which includes a nitrogen atom in the ring. It has the molecular formula and a molecular weight of approximately 244.33 g/mol. The compound features a hydroxylamine functional group (oxime) at the 9-position of the bicyclic framework, contributing to its chemical reactivity and biological properties .
These reactions highlight the versatility of the compound in synthetic organic chemistry and medicinal chemistry applications .
Research indicates that derivatives of 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime exhibit significant biological activities:
The synthesis of 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime typically involves several key steps:
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and selectivity .
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime has several notable applications:
Interaction studies involving 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime primarily focus on its binding affinity and activity at nicotinic acetylcholine receptors. Research has demonstrated that certain derivatives can act as both agonists and antagonists, influencing neurotransmitter release and neuronal excitability. These studies are crucial for understanding how modifications to the core structure can enhance or diminish biological activity, providing insights into drug design strategies aimed at treating neurological conditions .
Several compounds share structural similarities with 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime, each exhibiting unique properties:
| Compound Name | Structural Features | Biological Activity | Notable Differences |
|---|---|---|---|
| 9-Benzyl-9-azabicyclo[3.3.1]nonane | Lacks hydroxylamine group | Limited biological data | No oxime functionality |
| 9-Azabicyclo[3.3.1]nonane N-Oxyl | Contains stable nitroxyl radical | Potential antioxidant properties | Radical stability vs reactivity |
| Benzyl 3-Oxo-9-azabicyclo[3.3.1]nonane | Carbonyl instead of oxime | Varies based on substituents | Different reactivity due to carbonyl |
These comparisons highlight the unique aspects of 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime, particularly its functional versatility due to the presence of the oxime group, which significantly influences its chemical behavior and biological interactions compared to similar compounds .